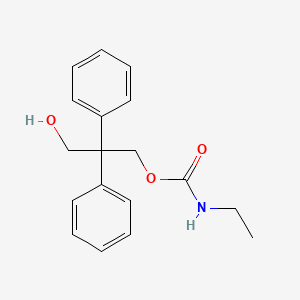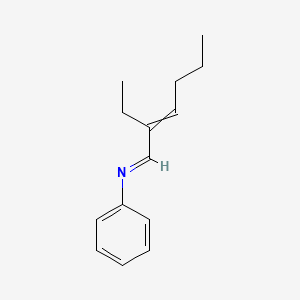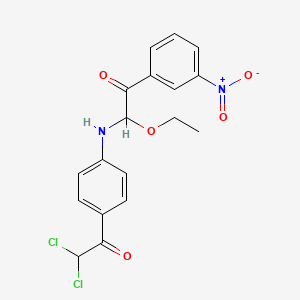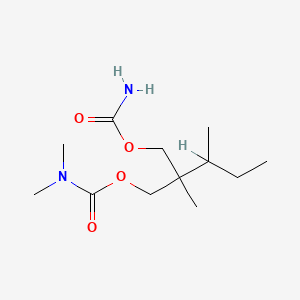
2-sec-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-sec-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate is a chemical compound with a complex structure that includes both carbamate and dimethylcarbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sec-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate typically involves the reaction of 2-sec-Butyl-2-methyl-1,3-propanediol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-sec-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
2-sec-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including its role as a hypotensive agent.
Industry: Utilized in the production of polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-sec-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate involves its interaction with specific molecular targets and pathways. For example, in its role as a hypotensive agent, the compound acts on the brain stem vasomotor centers to reduce blood pressure by decreasing vascular peripheral resistance . This action is achieved without altering cardiac output, making it a unique hypotensive agent.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-sec-butyl-1,3-propanediol dicarbamate: Known for its hypotensive properties.
2-Butyl-2-ethyl-1,3-propanediol: Used in polymer production.
2-Methyl-1,3-propanediol: Utilized in the synthesis of biodegradable thermoplastic elastomers.
Uniqueness
2-sec-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate is unique due to its dual carbamate functional groups, which confer specific chemical reactivity and potential therapeutic applications. Its ability to act on the brain stem vasomotor centers without affecting cardiac output distinguishes it from other hypotensive agents .
Properties
CAS No. |
25642-76-6 |
|---|---|
Molecular Formula |
C12H24N2O4 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H24N2O4/c1-6-9(2)12(3,7-17-10(13)15)8-18-11(16)14(4)5/h9H,6-8H2,1-5H3,(H2,13,15) |
InChI Key |
PMMKVFWFTRDMLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(COC(=O)N)COC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


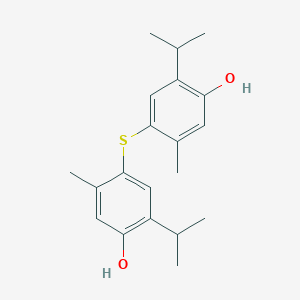
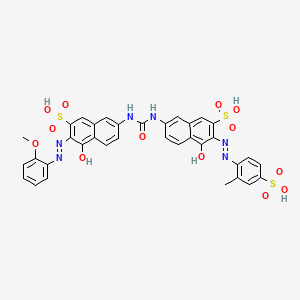
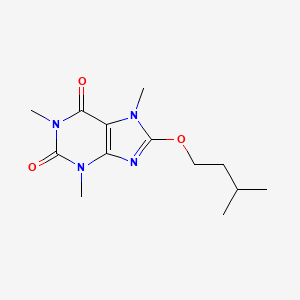
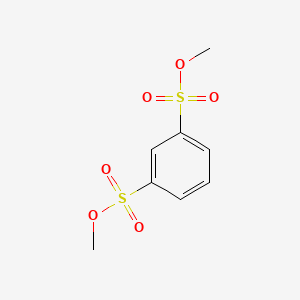
![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)
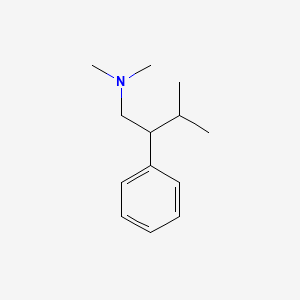
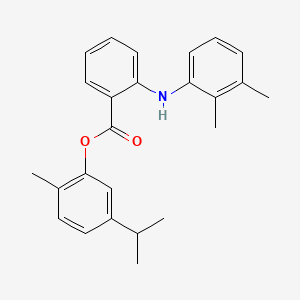
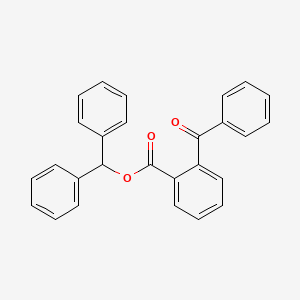
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide](/img/structure/B14692910.png)
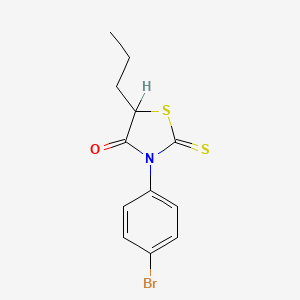
![1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14692923.png)
